4-(Thiophen-3-yl)butan-1-amine
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Overview
Description
4-(Thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring attached to a butylamine chain. Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Butylamine Chain: The butylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as agonists or antagonists of certain receptors, modulating biological processes such as neurotransmission or enzyme activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ylmethylamine: Similar structure but with the amine group directly attached to the thiophene ring.
Thiophene-3-ylmethylamine: Similar structure but with the amine group attached to the thiophene ring at a different position.
4-(Thiophen-2-yl)butan-1-amine: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the thiophene ring at the 3-position. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C8H13NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5,9H2 |
InChI Key |
RBKQBXPQPRDDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCN |
Origin of Product |
United States |
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